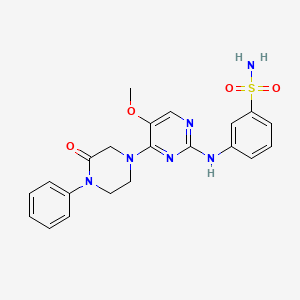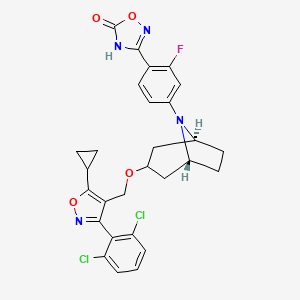
Mosnodenvir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-1802 is a novel antiviral compound developed by Janssen Pharmaceutica, primarily targeting the dengue virus. This compound is designed to inhibit the interaction between two viral proteins, nonstructural protein 3 and nonstructural protein 4B, thereby preventing the replication of the virus . Dengue is a significant global health challenge, and JNJ-1802 represents a promising candidate for both the prevention and treatment of this disease .
Chemical Reactions Analysis
JNJ-1802 undergoes various chemical reactions, primarily focusing on its antiviral activity. The compound’s mechanism involves blocking the formation of the viral replication complex by inhibiting the interaction between nonstructural protein 3 and nonstructural protein 4B . This inhibition prevents the formation of new viral RNA, effectively stopping the virus from replicating . The specific reagents and conditions used in these reactions are tailored to maximize the compound’s antiviral efficacy.
Scientific Research Applications
JNJ-1802 has shown significant promise in scientific research, particularly in the field of antiviral therapy. It has demonstrated strong antiviral activity against all four dengue virus serotypes in pre-clinical studies involving non-human primates and mice . The compound has also been evaluated in human clinical trials, where it was found to be safe and well-tolerated . Its applications extend to the prevention and treatment of dengue, with ongoing studies aiming to establish its efficacy in real-world settings .
Mechanism of Action
The mechanism of action of JNJ-1802 involves the inhibition of the interaction between nonstructural protein 3 and nonstructural protein 4B . This interaction is crucial for the formation of the viral replication complex, and by blocking it, JNJ-1802 effectively prevents the replication of the dengue virus . This unique mechanism targets a specific step in the viral life cycle, making it a potent antiviral agent .
Comparison with Similar Compounds
JNJ-1802 is part of a new class of antiviral compounds that target the interaction between viral proteins. Similar compounds include JNJ-A07, which also inhibits the interaction between nonstructural protein 3 and nonstructural protein 4B . JNJ-1802 has shown superior efficacy in pre-clinical studies and is currently one of the most advanced candidates for dengue antiviral therapy . Its unique mechanism of action and broad-spectrum activity against all dengue serotypes set it apart from other antiviral compounds .
Properties
CAS No. |
2043343-94-6 |
|---|---|
Molecular Formula |
C26H22ClF3N2O6S |
Molecular Weight |
583.0 g/mol |
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)-2-(3-methoxy-5-methylsulfonylanilino)-1-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C26H22ClF3N2O6S/c1-36-17-9-15(10-18(11-17)39(3,34)35)32-24(19-6-4-14(27)8-23(19)37-2)25(33)21-13-31-22-7-5-16(12-20(21)22)38-26(28,29)30/h4-13,24,31-32H,1-3H3 |
InChI Key |
QNOPDDHSGQQLCV-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)N[C@@H](C2=C(C=C(C=C2)Cl)OC)C(=O)C3=CNC4=C3C=C(C=C4)OC(F)(F)F)S(=O)(=O)C |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(C2=C(C=C(C=C2)Cl)OC)C(=O)C3=CNC4=C3C=C(C=C4)OC(F)(F)F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















